Elemol

Catalog No.
S526982
CAS No.
639-99-6
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elemol

CAS Number

639-99-6

Product Name

Elemol

IUPAC Name

2-(4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl)propan-2-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-7-15(6)9-8-12(14(4,5)16)10-13(15)11(2)3/h7,12-13,16H,1-2,8-10H2,3-6H3

InChI Key

GFJIQNADMLPFOW-UHFFFAOYSA-N

SMILES

CC(=C)C1CC(CCC1(C)C=C)C(C)(C)O

Solubility

Soluble in DMSO

Synonyms

elemol, elemol, (1R-(1alpha,3beta,4beta))-isomer

Canonical SMILES

CC(=C)C1CC(CCC1(C)C=C)C(C)(C)O

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H](CC[C@@]1(C)C=C)C(C)(C)O

Description

The exact mass of the compound Elemol is 222.1984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Elemol is a natural organic compound classified as a sesquiterpene alcohol, with the chemical formula C₁₅H₂₆O. It is primarily derived from essential oils of various plants, notably from the genus Ferula and other aromatic plants. Elemol has a characteristic odor, often described as floral and woody, making it a popular ingredient in the fragrance industry. Its structure features a bicyclic framework, which contributes to its unique scent profile and potential applications in perfumery and cosmetics .

That can modify its structure and properties. Notable reactions include:

  • Dehydration: Elemol can react with acetic acid and perchloric acid to produce α-elemene, a compound with significant industrial relevance. This reaction involves the elimination of water and results in structural rearrangements that yield different products .
  • Oxidation: Oxidative transformations of elemol can lead to the formation of ketones or aldehydes, which may enhance its fragrance properties or alter its biological activity .

These reactions are crucial for developing derivatives that can be used in various applications, including fragrances and therapeutic agents.

Research has shown that elemol exhibits several biological activities. In toxicity assessments, elemol was found to be non-cytotoxic and non-genotoxic, indicating a favorable safety profile for cosmetic applications . Additionally, elemol has demonstrated antimicrobial properties, making it a candidate for use in formulations aimed at inhibiting microbial growth . Its potential as an anti-inflammatory agent has also been explored, suggesting possible therapeutic applications beyond cosmetics.

Elemol can be synthesized through several methods:

  • Natural Extraction: The most common method involves extracting elemol from plant sources rich in essential oils, such as Ferula species.
  • Total Synthesis: Synthetic approaches have been developed to create elemol from simpler organic compounds through multi-step reactions. For example, photochemical methods have been employed to facilitate the synthesis of elemol by manipulating light-induced reactions .
  • Biotransformation: Utilizing microbial systems to convert other substrates into elemol is an emerging area of research, providing a more sustainable approach to its production.

Elemol is widely utilized in various industries:

  • Fragrance Industry: Its pleasant aroma makes it a staple ingredient in perfumes, cosmetics, and personal care products.
  • Food Industry: Elemol is sometimes used as a flavoring agent due to its aromatic properties.
  • Pharmaceuticals: Given its biological activities, elemol is being investigated for potential therapeutic uses, including antimicrobial and anti-inflammatory applications.

Several compounds share structural similarities with elemol. Here are some notable ones:

CompoundChemical FormulaCharacteristics
LinaloolC₁₀H₁₈OFloral scent; widely used in perfumes and food.
GeraniolC₁₀H₁₈ORose-like aroma; known for its insect-repellent properties.
FarnesolC₁₅H₂₄OSweet floral scent; used in cosmetics and as an antimicrobial agent.
BorneolC₁₀H₁₈OCamphor-like aroma; has medicinal properties.

Elemol is unique due to its specific bicyclic structure and distinct olfactory profile, setting it apart from these similar compounds. Its diverse applications in both fragrance and potential therapeutic areas further highlight its significance in various fields.

Biosynthetic Pathways in Plant Systems

The biosynthetic formation of elemol in plant systems involves complex enzymatic processes that utilize the isoprenoid pathway as their foundational framework. Research has revealed that elemol biosynthesis proceeds through the classical sesquiterpene biosynthetic route, beginning with the universal precursor farnesyl diphosphate [1]. The methylerythritol phosphate pathway serves as the primary source of the five-carbon building blocks dimethylallyl diphosphate and isopentyl diphosphate, which subsequently undergo condensation reactions catalyzed by geranyl diphosphate synthase to form the essential C15 precursor molecule farnesyl diphosphate [2].

A critical breakthrough in understanding elemol biosynthesis emerged from the characterization of the bulnesol/elemol synthase enzyme from potato plants [1]. This terpene synthase, designated as StBUS/ELS, demonstrates remarkable substrate specificity and product selectivity. When provided with farnesyl diphosphate as substrate, the recombinant StBUS/ELS enzyme catalyzes the formation of multiple sesquiterpenes, with elemol representing the predominant product at 80% of total enzymatic output [1] [3]. The enzyme also produces minor quantities of α-bulnesene (3%), bulnesol (2%), and β-elemene (1.2%), demonstrating the inherent complexity of sesquiterpene cyclization reactions [1].

The molecular characterization of StBUS/ELS revealed fascinating insights into the thermal rearrangement properties of its enzymatic products [1]. Gas chromatography-mass spectrometry analysis conducted at different injection temperatures demonstrated that bulnesol serves as the primary enzymatic product, which subsequently undergoes cope rearrangement to form elemol at elevated temperatures (275°C) [1] [3]. This thermal interconversion phenomenon suggests that the natural occurrence of elemol in plant tissues may reflect both direct enzymatic synthesis and secondary chemical transformations of related sesquiterpene alcohols.

The expression patterns of elemol-producing enzymes exhibit clear correlations with plant defense mechanisms [1]. In potato plants, the StBUS/ELS gene shows significant upregulation in response to both bacterial pathogens (Pseudomonas syringae) and fungal infections (Alternaria solani) [1] [3]. Treatment with methyl jasmonate, a key signaling molecule in plant defense responses, similarly induces elevated expression levels of the bulnesol/elemol synthase gene [1]. These findings establish elemol as a defensive metabolite whose biosynthesis is tightly regulated by pathogen recognition systems.

The tissue-specific distribution of elemol biosynthetic capacity reveals interesting patterns of metabolic specialization [1]. Expression analysis across different plant organs demonstrates that leaves exhibit the highest levels of StBUS/ELS activity, followed by stems, with relatively lower expression in tubers, sprouts, and roots [1] [3]. This distribution pattern aligns with the defensive role of elemol, as aerial plant parts face greater exposure to pathogenic threats compared to underground storage organs.

Distribution Across Botanical Taxa

The natural occurrence of elemol spans multiple botanical families, demonstrating the widespread evolutionary adoption of this sesquiterpene alcohol across diverse plant lineages. Comprehensive phytochemical surveys have documented significant elemol concentrations in representatives from at least twelve major plant families, indicating the compound's fundamental importance in plant secondary metabolism.

Concentration Variability in Piperaceae Species

The Piperaceae family exhibits notable diversity in elemol content and distribution patterns, with concentrations varying significantly among species and geographic origins [4] [5]. Piper nigrum, the economically important black pepper, contains elemol as a major constituent of its leaf essential oil, representing 11.5% of the total volatile fraction [5]. This substantial concentration establishes P. nigrum as a commercially relevant source of elemol for potential extraction and utilization.

Within the broader Piperaceae family, elemol occurrence demonstrates considerable species-specific variation [4] [6]. Piper marginatum produces elemol at concentrations of 1.1% in its aerial parts, representing a moderate level of accumulation [4]. Comparative analysis of multiple Piper species reveals that elemol content correlates with specific chemotype classifications, suggesting genetic control over sesquiterpene biosynthetic capacity [6] [7].

Geographic and environmental factors significantly influence elemol concentrations in Piperaceae species [8] [9]. Seasonal variation studies have documented fluctuations in elemol content ranging from 4.2% to 11.2% within the same species across different collection periods [8]. These temporal variations reflect the dynamic nature of secondary metabolite production in response to environmental stimuli and developmental stages.

The distribution of elemol within Piperaceae species also exhibits interesting patterns related to plant organ specialization [10] [11]. Essential oil analysis of different plant parts reveals that elemol concentrations vary substantially between leaves, stems, and reproductive structures [11]. This differential accumulation suggests organ-specific regulation of sesquiterpene biosynthesis, potentially related to the diverse functional roles of elemol in plant physiology and defense.

Chemotypic Differences in Cupressaceae Sources

The Cupressaceae family represents one of the most significant botanical sources of elemol, with multiple genera exhibiting substantial concentrations of this sesquiterpene alcohol [12] [13] [14]. Chamaecyparis obtusa, commonly known as hinoki cypress, demonstrates exceptional elemol content, with leaf essential oils containing 17.45% elemol as a major oxygenated sesquiterpene component [12]. This high concentration establishes C. obtusa as a premier source for elemol extraction and commercial applications.

Cupressus macrocarpa exhibits distinct chemotypic characteristics with elemol representing 8.92% of its leaf essential oil composition [13] [14]. The essential oil profile of C. macrocarpa reveals a complex mixture of fifteen identified components, with elemol ranking among the major constituents alongside α-terpineol (19.01%) and camphenilone (9.78%) [13]. This chemotype demonstrates the characteristic monoterpene-sesquiterpene balance typical of Cupressaceae species.

Juniperus species within the Cupressaceae family display remarkable chemotypic diversity in their elemol content [15] [16] [17]. Juniperus formosana produces elemol at concentrations reaching 6.3% in leaf extracts, accompanied by significant levels of α-cadinol (11.0%) [18]. The essential oil yields from juniper species typically range from 0.1% to 4.2% depending on plant maturity and organ selection, with elemol concentrations varying from 0.1% to 8.5% across different populations [15].

Seasonal variations in Cupressaceae elemol content reveal sophisticated patterns of metabolic regulation [17] [19]. Year-round sampling of juniper species demonstrates elemol concentration fluctuations from 3.8% to 8.9%, with notable differences between male and female trees [17]. These temporal variations correlate with reproductive cycles and environmental stress factors, indicating adaptive modulation of sesquiterpene production.

Cryptomeria japonica represents another significant elemol producer within the Cupressaceae family, with foliage essential oils containing approximately 12% elemol content [19]. Seasonal analysis reveals dynamic changes in elemol concentrations, with spring collections showing increased oxygenated sesquiterpene content compared to autumn samples [19]. This seasonal plasticity reflects the adaptive metabolic responses of C. japonica to changing environmental conditions.

Co-occurrence with Eudesmol Isomers

The frequent co-occurrence of elemol with eudesmol isomers (α-eudesmol, β-eudesmol, and γ-eudesmol) represents one of the most significant phytochemical patterns observed across multiple plant families [12] [20] [19]. This association reflects shared biosynthetic origins and similar physicochemical properties that facilitate their simultaneous accumulation in plant tissues.

Structural analysis reveals that elemol and the eudesmol isomers share fundamental similarities in their sesquiterpene framework, both derived from farnesyl diphosphate through related cyclization mechanisms [20] [21]. The biosynthetic relationship between these compounds involves the common intermediate hedycaryol, which can undergo alternative cyclization and rearrangement reactions to produce either elemol or various eudesmol stereoisomers [20]. This biosynthetic convergence explains the frequent co-occurrence of these structurally related sesquiterpene alcohols.

Chamaecyparis obtusa exemplifies the characteristic co-occurrence pattern, with essential oils containing elemol (17.45%) alongside α-eudesmol (4.47%), β-eudesmol (3.84%), and γ-eudesmol (6.62%) [12]. This distribution demonstrates the capacity of C. obtusa to simultaneously produce multiple related sesquiterpene alcohols through diversified enzymatic pathways. The relative proportions of these compounds suggest preferential channeling toward elemol production while maintaining significant capacity for eudesmol biosynthesis.

Cryptomeria japonica displays similar co-occurrence patterns with elemol (12%) accompanied by α-eudesmol (6%), β-eudesmol (5%), and γ-eudesmol (4%) [19]. The seasonal variation studies reveal coordinated changes in both elemol and eudesmol concentrations, indicating shared regulatory mechanisms governing their biosynthesis [19]. Spring collections show elevated levels of all oxygenated sesquiterpenes, suggesting environmental modulation of the entire biosynthetic network.

The co-occurrence phenomenon extends beyond the Cupressaceae family to include other botanical groups [22] [23]. Corymbia maculata within the Myrtaceae family produces both elemol and eudesmol compounds in its seedling leaf oils, with two distinct chemotypes identified based on their relative proportions [22]. One chemotype emphasizes the cadinol-muurolol complex, while the second features prominent elemol and eudesmol content [22].

Chemical analysis reveals that the elemol-eudesmol co-occurrence pattern exhibits distinct quantitative relationships across different species [23] [24]. Database analysis of structurally similar metabolites indicates high chemical similarity scores (96.97%) between elemol and eudesmol isomers, supporting their close biosynthetic relationship [23]. This structural similarity facilitates their coordinated production and accumulation in specialized oil-bearing tissues.

The biological significance of elemol-eudesmol co-occurrence extends to their synergistic bioactivities [25] [24]. Research on eudesmol isomers demonstrates their collective cytotoxic effects against cancer cell lines, with α-eudesmol, β-eudesmol, and γ-eudesmol all exhibiting significant anticancer activity through caspase-mediated apoptosis pathways [25] [24]. The presence of elemol alongside these bioactive eudesmol isomers suggests potential synergistic therapeutic effects that warrant further investigation.

Analytical considerations for elemol-eudesmol mixtures require sophisticated separation techniques to achieve accurate quantification [26] [27]. Gas chromatography-mass spectrometry analysis must account for the similar retention times and fragmentation patterns of these closely related compounds [26]. The development of specialized analytical methods has enabled precise characterization of individual components within complex sesquiterpene alcohol mixtures, facilitating detailed phytochemical studies of their natural occurrence patterns.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L92AJ7G06I

Other CAS

639-99-6

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Cyclohexanemethanol, 4-ethenyl-.alpha.,.alpha.,4-trimethyl-3-(1-methylethenyl)-, (1R,3S,4S)-: ACTIVE

Dates

Last modified: 02-18-2024
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